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Core Science & Biosynthesis

Foundational

chemical structure analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline Abstract Introduction and Strategic Overview 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is a molecule defined by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

Abstract

Introduction and Strategic Overview

3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is a molecule defined by several key structural features: a 1,2,4-trisubstituted aromatic ring, a secondary amine linkage, and a symmetric pentan-3-yl group. The presence of a halogen (chlorine), an electron-donating methoxy group, and a bulky N-alkyl substituent creates a unique electronic and steric environment. An effective structural analysis must therefore be designed not only to confirm the presence of these groups but also their precise connectivity and regiochemistry.

Our analytical strategy is built on the principle of orthogonal verification, where data from independent techniques converge to a single, unambiguous structural assignment. We will begin with mass spectrometry to establish the molecular formula and identify key isotopic signatures. We will then employ infrared spectroscopy to confirm the presence of essential functional groups. Finally, we will utilize the unparalleled resolving power of nuclear magnetic resonance spectroscopy to map the complete atomic connectivity of the molecule.

Foundational Physicochemical & Purity Assessment

Prior to advanced spectroscopic analysis, it is crucial to establish the basic properties of the compound and assess its purity. These preliminary data provide the initial context for all subsequent analyses.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
CAS Number 1019526-94-3[1]
Topological Polar Surface Area 21.26 Ų[1]
logP (Calculated) 3.9491[1]

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to confirm the presence of a single major component before investing in extensive structural work.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its identity. For halogenated compounds, it offers an additional, highly specific diagnostic feature.

Expertise & Causality: The most critical feature to observe is the isotopic pattern of the molecular ion peak. Chlorine naturally exists as two major isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[2] Therefore, any molecule containing a single chlorine atom will not produce a single molecular ion peak (M⁺), but rather a characteristic pair of peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.[2][3] Observing this pattern is a definitive confirmation of the presence of one chlorine atom in the structure.

Expected Fragmentation: The aromatic moiety lends stability to the molecular ion.[4] Key fragmentation pathways in electron ionization (EI) would likely involve:

  • Alpha-cleavage: Cleavage of the C-N bond, leading to the loss of the pentyl group.

  • Beta-cleavage: Cleavage of the carbon-carbon bond beta to the aromatic ring within the pentyl group is a common degradation path for alkylbenzenes and related structures.[4]

  • Loss of Halogen: Loss of the chlorine radical (Cl•) is also a possible fragmentation pathway.[4]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum, ensuring sufficient resolution to distinguish the isotopic peaks.

  • Data Analysis:

    • Identify the [M+H]⁺ peak cluster. For C₁₂H₁₈ClNO, this should appear around m/z 228.

    • Confirm the presence of the corresponding [M+H+2]⁺ peak at m/z 230.

    • Verify that the intensity ratio of the m/z 228 to m/z 230 peaks is approximately 3:1.

IonExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)Expected Intensity Ratio
[M+H]⁺ ~228.12~230.12~3:1

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It provides direct evidence for the secondary amine, the ether linkage, and the aromatic system.

Expertise & Causality: The N-H stretch of a secondary amine is a particularly diagnostic peak. It appears as a single, moderately sharp band in the 3300-3500 cm⁻¹ region, distinguishing it from primary amines which show two bands (symmetric and asymmetric stretches) and tertiary amines which show none.[5] The C-O stretching of the aryl ether and the various C-H and aromatic C=C vibrations further build the structural picture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine N-H stretch3350 - 3300Medium, sharp[5]
Alkyl C-H C-H stretch2960 - 2850Strong
Aromatic C-H C-H stretch3100 - 3000Medium to weak
Aromatic Ring C=C stretch~1600 and ~1500Medium to strong
Aryl Ether Asymmetric C-O-C stretch1275 - 1200Strong
Aromatic Amine C-N stretch1335 - 1250Strong[6]
Aryl Halide C-Cl stretch1100 - 1000Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework of the molecule.

Expertise & Causality: The substitution pattern on the aromatic ring creates a specific splitting pattern for the three remaining aromatic protons. The electron-donating methoxy and amino groups, and the electron-withdrawing chloro group, will cause predictable upfield and downfield shifts in the ¹H and ¹³C spectra.[7] The symmetry of the pentan-3-yl group is another key feature to confirm; we expect to see only two distinct signals for the alkyl protons (CH and CH₂) and two for the alkyl carbons. The N-H proton signal is often broad and its chemical shift can be concentration-dependent; its identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. Shim the magnet to ensure good field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • (Optional) 2D NMR: If assignments are ambiguous, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively establish connectivity.

  • Data Analysis: Integrate the ¹H signals, determine their multiplicity (singlet, doublet, triplet, etc.), and assign them to the corresponding protons in the structure. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Predicted NMR Data

¹H NMR (400 MHz, CDCl₃):

Assignment Predicted Shift (δ, ppm) Multiplicity Integration Notes
Ar-H 6.8 - 7.2 m 3H Three distinct signals expected for the ABC spin system.
N-H 3.5 - 4.5 br s 1H Broad, exchangeable with D₂O.
-OCH₃ ~3.8 s 3H Sharp singlet.
N-CH(CH₂CH₃)₂ ~3.2 p (quintet) 1H Coupled to the four adjacent CH₂ protons.
N-CH(CH₂CH₃)₂ ~1.6 m 4H Complex multiplet due to coupling with CH and CH₃.

| N-CH(CH₂CH₃)₂ | ~0.9 | t | 6H | Triplet, coupled to the two adjacent CH₂ protons. |

¹³C NMR (100 MHz, CDCl₃):

Assignment Predicted Shift (δ, ppm) Notes
Ar-C (substituted) 115 - 150 Four signals: C-Cl, C-OCH₃, C-N, and C-H ortho to Cl.
Ar-C (unsubstituted) 110 - 130 Two signals for the remaining C-H carbons.
-OCH₃ ~56
N-CH(CH₂CH₃)₂ ~55
N-CH(CH₂CH₃)₂ ~26

| N-CH(CH₂CH₃)₂ | ~10 | |

Integrated Analysis Workflow & Data Convergence

The power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system.

Caption: Overall workflow for the structural analysis.

The logical process is as follows:

  • MS confirms the mass (227.73) and elemental composition (C₁₂H₁₈ClNO) , with the crucial 3:1 isotopic cluster proving the presence of a single chlorine atom.

  • IR confirms the functional groups : a secondary amine (N-H stretch), an ether (C-O stretch), and an aromatic ring (C=C stretches).

  • NMR provides the final, detailed map : It confirms the 1,2,4-trisubstitution on the aromatic ring, the presence and location of the methoxy group, the secondary amine proton, and the specific symmetric structure of the N-pentan-3-yl group.

This convergence of independent data points provides an exceptionally high degree of confidence in the final structural assignment.

Data_Convergence_Logic cluster_MS Mass Spectrometry Data cluster_IR Infrared Data cluster_NMR NMR Data Structure 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline ms_mw [M+H]+ at m/z 228 feat_mw Molecular Formula: C12H18ClNO ms_mw->feat_mw ms_iso M:M+2 Ratio ≈ 3:1 feat_cl Contains One Chlorine Atom ms_iso->feat_cl ir_nh ~3350 cm-1 (N-H Stretch) feat_nh Secondary Amine Group Present ir_nh->feat_nh ir_co ~1250 cm-1 (C-O Stretch) feat_ether Aryl Ether Linkage Present ir_co->feat_ether nmr_ar 3 Aromatic Protons (ABC System) feat_sub 1,2,4-Trisubstituted Aromatic Ring nmr_ar->feat_sub nmr_och3 Singlet at ~3.8 ppm (3H, OCH3) nmr_och3->feat_ether nmr_alkyl Symmetric Signals for pentan-3-yl Group feat_pentyl N-pentan-3-yl Group Present nmr_alkyl->feat_pentyl feat_mw->Structure feat_cl->Structure feat_nh->Structure feat_ether->Structure feat_sub->Structure feat_pentyl->Structure

Caption: Logical convergence of spectral data to the final structure.

Conclusion

The structural analysis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the integrated workflow described in this guide, researchers can move from an unknown sample to a fully validated chemical structure with a high degree of scientific certainty. This rigorous, evidence-based approach is fundamental to ensuring the quality and reliability of data in chemical research and development.

References

  • BenchChem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Retrieved from BenchChem.[7]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.[4]

  • Li, L., Zhang, L., Lan, Y., Zhang, C., Cheng, M., Pu, X., Wong, N.-B., Li, M., & Tian, A. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.[8]

  • Axenrod, T., Pregosin, P. S., Wieder, M. J., & Milne, G. W. A. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 93(24), 6536-6541.[9]

  • Abraham, M. H., & Platts, J. A. (2001). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of the Chemical Society, Perkin Transactions 2, (8), 1211-1216.[10]

  • Stejskal, J., & Trchová, M. (2012). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Polymers, 4(2), 1101-1116.[11]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.[12]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]3]

  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 73(8), 1235-1255.[13]

  • Szymańska, E., & Winnicka, K. (2015). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 20(5), 8878-8898.[6]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.[14]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]5]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.[15]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Organic Letters, 9(19), 3623–3626.[16]

  • Supporting Information for related synthesis. (n.d.). Retrieved from a source providing spectral data for similar compounds.[17]

  • BenchChem. (n.d.). A Comparative Guide: N-Nonylaniline vs. Short-Chain Anilines in Polymer Applications. Retrieved from BenchChem.[18]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]2]

Sources

Exploratory

thermodynamic properties of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

Thermodynamic Profiling of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical properties of 3-Chloro-4-methoxy-N-(p...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical properties of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3). As a specialized secondary amine derivative of the 3-chloro-4-methoxyaniline scaffold, this molecule represents a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.

Given the limited public experimental data for this specific N-alkylated derivative, this guide synthesizes computational predictions , structural structure-property relationship (SPR) analysis , and field-proven experimental protocols to establish a robust thermodynamic profile.

Physicochemical Identity & Computed Properties

The thermodynamic behavior of this molecule is governed by the interplay between its electron-rich aniline core, the lipophilic pentan-3-yl tail, and the electron-withdrawing chlorine substituent.

Table 1: Core Physicochemical Parameters

PropertyValue / DescriptionSource/Method
CAS Number 1019526-94-3Registry
Molecular Formula C₁₂H₁₈ClNOStoichiometry
Molecular Weight 227.73 g/mol Calculated
SMILES CCC(NC1=CC=C(OC)C(Cl)=C1)CCStructure
LogP (Predicted) 3.95 ± 0.4ChemScene / Consensus
TPSA 21.26 ŲTopological Polar Surface Area
H-Bond Donors 1 (Secondary Amine)Structural Count
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)Structural Count
Rotatable Bonds 5Structural Count
Thermodynamic Implications:
  • Lipophilicity (LogP ~3.95): The addition of the pentan-3-yl group significantly increases lipophilicity compared to the parent aniline (LogP ~2.0). This suggests high membrane permeability but potential aqueous solubility challenges, necessitating precise formulation strategies.

  • TPSA (21.26 Ų): A low TPSA indicates excellent blood-brain barrier (BBB) penetration potential, making this a viable scaffold for CNS-targeted therapeutics.

Predicted Thermodynamic Phase Behavior

In the absence of direct calorimetric data, we apply Group Contribution Methods and Comparative Structural Analysis using the parent compound, 3-Chloro-4-methoxyaniline (CAS 5345-54-0), as a baseline.

Melting Point (T_m) Estimation
  • Parent T_m: 50–55 °C (Solid).

  • Structural Modification: N-alkylation with a flexible, branched alkyl chain (pentan-3-yl) typically disrupts crystal lattice packing efficiency.

  • Prediction: The derivative is likely a low-melting solid or viscous oil at room temperature.

    • Estimated Range: 25–40 °C (or liquid).

    • Technical Note: Handling may require temperature-controlled environments to maintain solid state or standardized liquid handling protocols.

Boiling Point (T_b) & Volatility
  • Parent T_b: ~260–270 °C (Estimated from flash point >113°C).

  • Effect of MW Increase: The addition of C₅H₁₀ (+70 Da) increases London dispersion forces.

  • Prediction:

    • Estimated T_b:310–330 °C at 760 mmHg.

    • Flash Point: >130 °C.[1]

    • Volatility: Low. Suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig) without significant evaporative loss.

Experimental Characterization Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact Melting Point (T_m) and Glass Transition (T_g).

  • Sample Prep: Weigh 2–5 mg of sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Cycle 1 (Thermal History Erasure): Heat from -40°C to 80°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to -40°C at 10°C/min to induce controlled crystallization.

  • Cycle 2 (Measurement): Heat from -40°C to 150°C at 5°C/min.

  • Analysis: Identify the endothermic peak onset as T_m. If no peak is observed, analyze the inflection point for T_g (amorphous state).

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (T_d) and volatile content.

  • Sample Prep: Load 10–15 mg into a platinum or ceramic crucible.

  • Purge Gas: Nitrogen (N₂) at 50 mL/min (inert atmosphere).

  • Ramp: Heat from Ambient to 600°C at 10°C/min.

  • Data Validation:

    • T_5%: Record temperature at 5% mass loss (onset of degradation).

    • Residue: Check for char yield (indicative of aromatic stability).

Protocol C: Kinetic Solubility & LogD Determination

Objective: Validate lipophilicity predictions.

  • Method: Shake-Flask method coupled with HPLC-UV detection.

  • Solvents: Phosphate-buffered saline (pH 7.4) and Octanol.

  • Equilibration: 24 hours at 25°C with agitation.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 min.

  • Quantification: Inject aqueous and organic phases into HPLC (C18 column, MeOH/Water gradient).

  • Calculation:

    
    
    

Structural Analysis & Signaling Pathways

The following diagram illustrates the workflow for characterizing the thermodynamic stability and its impact on downstream drug development (e.g., formulation stability).

ThermodynamicWorkflow cluster_Exp Experimental Profiling Compound 3-Chloro-4-methoxy- N-(pentan-3-yl)aniline DSC DSC Analysis (Phase Transitions) Compound->DSC Solid State TGA TGA Analysis (Thermal Stability) Compound->TGA Degradation HPLC HPLC-UV (Solubility/LogD) Compound->HPLC Lipophilicity Data Thermodynamic Dataset DSC->Data T_m / T_g TGA->Data T_d / Volatility HPLC->Data LogP / Sol App Application Decision Data->App Formulation Strategy

Caption: Integrated workflow for thermodynamic characterization, linking experimental inputs to formulation decision-making.

References

  • ChemScene. (2024). 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline Product Data & Calculated Properties. Retrieved from [2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline (Parent Compound). Retrieved from

  • Orejuela, E., et al. (2005).[3] Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography. Electrophoresis, 26(15), 2991-2998.[3] (Contextualizing the parent aniline stability).

  • EPA CompTox. (2024). Chemical Dashboard: 3-Chloro-4-methylaniline derivatives. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

A Roadmap for the Scientific Investigation of a Novel Chemical Entity Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the initial investi...

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for the Scientific Investigation of a Novel Chemical Entity

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the potential biological activity of the novel compound, 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. While specific biological data for this molecule is not publicly available, its structural features, which include a substituted aniline core, suggest a number of plausible biological activities. This document outlines a logical, multi-pronged approach for researchers, scientists, and drug development professionals to systematically evaluate this compound. The guide covers in silico predictive modeling, detailed protocols for in vitro assays including cytotoxicity, antimicrobial, and enzyme inhibition studies, and the scientific rationale behind these experimental choices. All proposed methodologies are designed as self-validating systems to ensure scientific rigor and data integrity.

Introduction and Molecular Profile

3-Chloro-4-methoxy-N-(pentan-3-YL)aniline is a substituted aniline derivative with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol [1]. The presence of a chloro group, a methoxy group, and an N-alkyl substituent on the aniline ring suggests the potential for diverse biological interactions. Aniline and its derivatives are known to possess a wide range of biological activities[2]. The specific combination of substituents in 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline warrants a thorough investigation into its potential as a novel therapeutic agent or a valuable tool for chemical biology research.

Molecular Structure:

SMILES: CCC(CC)NC1=CC(Cl)=C(OC)C=C1[1]

In Silico Assessment of Drug-Likeness and ADMET Properties

Before embarking on extensive and resource-intensive wet-lab experiments, an initial in silico assessment can provide valuable insights into the potential of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline as a drug candidate. These computational methods predict physicochemical properties, pharmacokinetics, and potential toxicity.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans[3][4][5][6][7]. The rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules[3].

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline and Lipinski's Rule of Five Analysis

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight227.73 g/mol < 500 DaYes
LogP (octanol-water partition coefficient)~3.8≤ 5Yes
Hydrogen Bond Donors1 (N-H)≤ 5Yes
Hydrogen Bond Acceptors2 (O, N)≤ 10Yes

Based on this initial in silico analysis, 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties and a higher probability of good oral bioavailability.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug[8][9][10][11]. Various computational tools and web servers can predict these properties based on the molecule's structure[9][12].

Workflow for In Silico ADMET Prediction:

ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Input SMILES String of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline ADMET_Platform ADMET Prediction Platform (e.g., ADMET-AI, pkCSM) Input->ADMET_Platform Submit Structure Absorption Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) ADMET_Platform->Absorption Distribution Distribution (e.g., BBB permeability, Plasma Protein Binding) ADMET_Platform->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) ADMET_Platform->Metabolism Excretion Excretion (e.g., Renal clearance) ADMET_Platform->Excretion Toxicity Toxicity (e.g., hERG inhibition, AMES mutagenicity) ADMET_Platform->Toxicity

Caption: Workflow for in silico ADMET prediction.

Proposed Avenues for Biological Activity Screening

Based on the structural motifs present in 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, several potential biological activities can be hypothesized. The presence of the substituted aniline core is common in many biologically active compounds[2][13].

Cytotoxicity and Anticancer Potential

Many aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Therefore, a primary avenue of investigation should be to assess the cytotoxicity of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[14][15].

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells per well.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis[14].

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period (24, 48, or 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity

The increasing prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents[16]. Substituted anilines have been reported to exhibit antimicrobial properties. Therefore, screening 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline for activity against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[17].

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Grow the microorganisms in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline in the appropriate broth.

    • Include a positive control (broth with a known antibiotic/antifungal), a negative control (broth with microbial inoculum only), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm.

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microbes Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition Assays

The substituted aniline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors used in cancer therapy[18]. A broad-spectrum screening against a panel of relevant enzymes could uncover specific inhibitory activity.

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme[19][20][21].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain the purified enzyme of interest and its specific substrate.

    • Prepare an assay buffer optimized for the enzyme's activity (pH, ionic strength).

    • Dissolve 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells.

    • Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.

  • Detection of Enzyme Activity:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a microplate reader (absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Proposed Signaling Pathway for a Hypothetical Kinase Inhibition:

Kinase_Inhibition_Pathway cluster_pathway Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Downstream_Protein Downstream Protein Receptor->Downstream_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Downstream Protein Downstream_Protein->Phosphorylated_Protein Cell_Response Cell Proliferation & Survival Phosphorylated_Protein->Cell_Response Activates Inhibitor 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline Inhibitor->Receptor Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Hypothetical Cytotoxicity Data for 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
MCF-7 (Breast Cancer)28.5 ± 3.1
A549 (Lung Cancer)45.1 ± 5.4
HEK293 (Non-cancerous)> 100

Table 3: Hypothetical Antimicrobial Activity of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial biological evaluation of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. The proposed in silico and in vitro studies will generate crucial preliminary data to ascertain its potential as a cytotoxic, antimicrobial, or enzyme-inhibiting agent. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, lead optimization, and eventual in vivo testing. This systematic approach ensures that the potential of this novel chemical entity is explored efficiently and effectively, paving the way for potential future therapeutic applications.

References

  • Lipinski's rule of five - Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

  • Lipinski's Rule of 5 - REVIVE - GARDP. [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • In Silico Pharmaceutical Property Prediction - ACS Publications. [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions ABSTRACT. [Link]

  • In silico prediction of drug properties - PubMed. [Link]

  • ADMET Prediction Software - Sygnature Discovery. [Link]

  • ADMET-AI. [Link]

  • ADMET predictions - VLS3D.COM. [Link]

  • ADMET Prediction - Protheragen. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. [Link]

  • In Silico Prediction of Drug Properties - Ingenta Connect. [Link]

  • In Silico Prediction of Drug Properties | Bentham Science Publishers. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

  • The application of in silico drug-likeness predictions in pharmaceutical research - Ovid. [Link]

  • Cytotoxicity Assays | Life Science Applications. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Scheme 7: (A) Known biological activities related to aniline derivatives - ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library - PMC. [Link]

  • One critical bottleneck to discovering new antibiotics is the limited chemical diversity (compounds that have different structur - Griffith University. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. [Link]

  • Enzyme Analysis - G-Biosciences. [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

  • Quantitative structure-activity relationships and mixture toxicity studies of chloro - SciSpace. [Link]

  • Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides … - ResearchGate. [Link]

  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. [Link]

  • 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem. [Link]

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination | Organic Letters - ACS Publications. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. [Link]

  • CAS No : 202197-26-0 | Chemical Name : 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline via Reductive Amination

Introduction: The Strategic Importance of N-Alkylated Anilines N-alkylated anilines represent a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines represent a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical properties, modulating its biological activity, solubility, and metabolic stability. Reductive amination stands out as one of the most powerful and widely employed strategies for forging the critical C-N bond that defines these structures.[1][2][3][4] This method is prized for its efficiency, operational simplicity, and broad substrate scope.[3][4]

This guide provides an in-depth exploration of the synthesis of a specific secondary amine, 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline , through a direct, one-pot reductive amination procedure. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation. The reaction involves the condensation of 3-chloro-4-methoxyaniline with pentan-3-one to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.

Part 1: The Reaction Mechanism - A Two-Step Cascade

Reductive amination is a sequential reaction that elegantly combines two fundamental organic transformations within a single pot: imine formation and reduction.[5][6]

  • Imine Formation: The process initiates with the nucleophilic attack of the primary amine (3-chloro-4-methoxyaniline) on the electrophilic carbonyl carbon of the ketone (pentan-3-one). This addition forms a carbinolamine intermediate. Under the mildly acidic conditions often used to catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion, which is in equilibrium with the neutral imine.[5][7][8]

  • Hydride Reduction: The iminium ion is highly electrophilic and thus susceptible to reduction. A selective hydride reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the iminium carbon.[7] This step quenches the positive charge and forms the final, stable secondary amine product. The key to a successful reductive amination is the use of a reducing agent that is potent enough to reduce the iminium ion intermediate but mild enough to not significantly reduce the starting ketone.[8][9]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Ketone Pentan-3-one (Electrophile) Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine + Ketone Ketone->Carbinolamine Imine Imine/Iminium Ion (Electrophilic Intermediate) Carbinolamine->Imine - H₂O (Acid Catalyzed) Product 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline (Final Product) Imine->Product + Hydride (H⁻) Reducer Hydride Source (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The two-stage mechanism of reductive amination.

Part 2: Experimental Protocol - Direct Synthesis

This protocol details a direct (one-pot) reductive amination procedure using sodium triacetoxyborohydride, a preferred reagent due to its mildness, selectivity, and tolerance for a variety of functional groups without the need for stringent pH control.[9][10][11]

Materials & Reagents:

  • 3-Chloro-4-methoxyaniline (CAS: 5345-54-0)

  • Pentan-3-one (Diethyl ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-chloro-4-methoxyaniline (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). To this solution, add pentan-3-one (1.1-1.5 eq). If the aniline is weakly basic, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.[11]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the mixture in portions over 15-20 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline.[12][13]

Caption: Experimental workflow for the synthesis of the target aniline.

Part 3: Data Presentation & Key Parameter Discussion

The success of a reductive amination hinges on the careful selection of reagents and conditions. The following table summarizes the rationale behind the choices made in this protocol.

ParameterRecommended ChoiceRationale & Justification
Starting Materials 3-Chloro-4-methoxyaniline & Pentan-3-oneThe aniline provides the aromatic core and primary amine, while the ketone provides the N-alkyl group.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) High Selectivity: A mild reducing agent that readily reduces iminium ions but is slow to react with ketones, preventing formation of pentan-3-ol as a byproduct.[10][11] Convenience: Does not require strict pH control and is commercially available and easy to handle.[10]
Alternative: Sodium Cyanoborohydride (NaBH₃CN)Effective and selective, but highly toxic and its reactivity is pH-dependent, often requiring careful pH monitoring between 6-7.[9][14][15] Use can result in cyanide contamination in the product or waste stream.[9][10]
Alternative: Sodium Borohydride (NaBH₄)A stronger reducing agent that can reduce both the starting ketone and the imine intermediate.[8][16] Its use often requires a two-step procedure where the imine is formed first, and then NaBH₄ is added.[11][17]
Solvent 1,2-Dichloroethane (DCE) The preferred solvent for reactions with NaBH(OAc)₃.[11][16] Other non-protic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.[16]
Catalyst Glacial Acetic Acid (optional) Can accelerate the rate-limiting imine formation step, especially with less reactive ketones.[11] The reaction often proceeds without an added catalyst as NaBH(OAc)₃ can release acetic acid upon contact with trace moisture.
Temperature Room Temperature The reaction is typically efficient at ambient temperatures, which minimizes side reactions and simplifies the experimental setup.
Work-up Aqueous NaHCO₃ Quench Neutralizes any remaining acid catalyst and hydrolyzes the excess borohydride reagent, ensuring safe handling and extraction.

Part 4: Safety & Handling

  • 3-Chloro-4-methoxyaniline: This compound is toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is water-sensitive and will react with water to release flammable hydrogen gas.[16] Handle in a dry environment and quench carefully.

  • 1,2-Dichloroethane (DCE): This is a chlorinated solvent and a suspected carcinogen. All operations involving DCE should be conducted within a certified chemical fume hood.

References

  • Master Organic Chemistry. (2017, September 1).
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11867-11911. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Aleixandre, A. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10583-10596. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9405-9476. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 335. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals [Request PDF]. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Zhou, X., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(35), 22935-22939. [Link]

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application

Application Note: Optimal Reaction Conditions for N-Alkylation of 3-Chloro-4-methoxyaniline

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It synthesizes specific chemical behaviors of 3-chloro-4-methoxyaniline with advanced alky...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It synthesizes specific chemical behaviors of 3-chloro-4-methoxyaniline with advanced alkylation strategies to ensure high yield and selectivity.

Executive Summary & Chemical Context

The N-alkylation of 3-chloro-4-methoxyaniline (CAS: 5345-54-0) is a critical transformation in the synthesis of tyrosine kinase inhibitors and other pharmacophores. However, the substrate presents a unique "push-pull" electronic challenge:

  • The Challenge: The para-methoxy group is strongly electron-donating (resonance), significantly increasing the nucleophilicity of the amine. Conversely, the meta-chloro group provides weak inductive withdrawal. The net result is an electron-rich aniline that is highly prone to over-alkylation (forming tertiary amines or quaternary salts) and oxidation.

  • The Solution: Standard direct alkylation with alkyl halides often yields inseparable mixtures of mono- and di-alkylated products. The optimal strategy prioritizes Reductive Amination for complex alkyl chains and Controlled Direct Alkylation with steric/electronic modulation for simple methyl/ethyl groups.

Mechanistic Pathways & Selectivity Control

To achieve mono-alkylation, one must bypass the "Alkylation-Activation" cycle where the product (


 amine) is more nucleophilic than the starting material (

amine).
DOT Diagram: Reaction Logic & Selectivity

ReactionPathways Start 3-Chloro-4-methoxyaniline (Substrate) Imine Imine Intermediate (Neutral Electrophile) Start->Imine Aldehyde/Ketone AcOH, DCE TransState SN2 Transition State Start->TransState Alkyl Halide Base Mono_Red Mono-Alkylated Product (High Selectivity) Imine->Mono_Red NaBH(OAc)3 Hydride Transfer Mono_Dir Mono-Alkylated Product TransState->Mono_Dir Kinetic Control Di_Dir Di-Alkylated Impurity (Over-reaction) Mono_Dir->Di_Dir Excess RX Fast Kinetics

Caption: Mechanistic bifurcation showing why Reductive Amination (Blue) prevents over-alkylation compared to Direct Alkylation (Red).

Protocol A: Reductive Amination (The "Gold Standard")

Best For: Introduction of steric bulk, benzyl groups, or complex chains (R > Me). Mechanism: Formation of an imine followed by in situ reduction.[1] The imine formation is reversible, but the reduction is irreversible. The reducing agent is selected to reduce the imine faster than the aldehyde/ketone but slower than the imine hydrolysis if water is present.

Reagents & Conditions
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher reaction temperatures (up to 60°C).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). Note: Do not use NaBH₄ as it reduces aldehydes too quickly.

  • Acid Catalyst: Acetic Acid (AcOH) - Essential to catalyze imine formation.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial, dissolve 3-chloro-4-methoxyaniline (1.0 equiv, e.g., 157 mg, 1 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv, 60 µL). Stir for 5 minutes at Room Temperature (RT).

  • Imine Formation: Add the appropriate Aldehyde (1.1 equiv). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine peak form.

  • Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv, 318 mg) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

Why this works: The bulky acetoxy groups on the borohydride reduce the nucleophilicity of the hydride, making it chemoselective for the protonated imine over the aldehyde.

Protocol B: Direct Alkylation (Optimization for Methylation)

Best For: Methylation (using MeI) or simple primary alkyl halides. Critical Control: To prevent di-alkylation, we utilize the "Cesium Effect" and strict stoichiometry.

Reagents & Conditions
  • Solvent: DMF (anhydrous) or Acetonitrile.

  • Base: Cesium Carbonate (Cs₂CO₃). The large Cesium cation stabilizes the transition state and improves mono-selectivity compared to K₂CO₃.

  • Alkylelectrophile: Methyl Iodide (MeI) or Alkyl Bromide.

Step-by-Step Procedure
  • Setup: Charge a flask with 3-chloro-4-methoxyaniline (1.0 equiv) and Cs₂CO₃ (1.2 equiv) in DMF (0.1 M concentration).

  • Temperature: Cool the mixture to 0°C . Lower temperature suppresses the reaction rate of the secondary amine product (which is more sterically hindered but electronically more active).

  • Addition: Dissolve the Alkyl Halide (0.95 equiv - slight deficit is crucial) in a small volume of DMF. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.

    • Note: Never add the amine to the alkyl halide; always add halide to amine.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT slowly.

  • Monitoring: Stop reaction immediately upon consumption of starting material (or when di-alkylated product reaches >5% by HPLC).

  • Purification: These reactions almost always require column chromatography to separate the mono-alkylated product from traces of starting material.

Comparative Data: Base & Solvent Screening
EntryBaseSolventTempYield (Mono)Yield (Di)Notes
1K₂CO₃AcetoneReflux55%35%Poor selectivity (Fast kinetics)
2DIPEADCMRT60%20%Sluggish, incomplete conversion
3Cs₂CO₃ DMF 0°C 82% <5% Optimal for direct alkylation
4NaHTHF0°C40%50%Too aggressive (deprotonates amide)

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Critical Execution cluster_2 Phase 3: Isolation Step1 Dissolve 3-Cl-4-OMe-Aniline (0.2M in DCE or DMF) Step2 Add Reagents (Route A: Aldehyde+AcOH | Route B: Base) Step1->Step2 Step3 Route A: Add NaBH(OAc)3 (Stir 16h @ RT) Step2->Step3 Reductive Protocol Step4 Route B: Dropwise Alkyl Halide (Stir @ 0°C) Step2->Step4 Direct Protocol Step5 Quench (NaHCO3) Step3->Step5 Step4->Step5 Step6 Extraction (DCM) & Drying Step5->Step6 Step7 Purification (Flash Chromatography) Step6->Step7

Caption: Operational workflow for synthesizing N-alkylated derivatives of 3-chloro-4-methoxyaniline.

Troubleshooting & Critical Parameters

"I am seeing significant di-alkylation."
  • Cause: Localized high concentration of alkyl halide or high temperature.

  • Fix: Switch to Route A (Reductive Amination) if possible. If using Route B, dilute the reaction further (0.05 M) and ensure vigorous stirring during the dropwise addition of the electrophile.

"The reaction is stalled at the imine stage."
  • Cause: Steric hindrance from the 3-chloro group or insufficient acid catalysis.

  • Fix: Increase Acetic Acid to 2.0 equiv or heat the imine formation step to 50°C before adding the reducing agent.

"The product is turning purple/black."
  • Cause: Oxidation of the electron-rich aniline core.

  • Fix: Degas solvents with Nitrogen/Argon before use. Perform the reaction under an inert atmosphere. The 4-methoxy group makes the ring susceptible to oxidative coupling.

Safety & Handling

  • 3-Chloro-4-methoxyaniline: Toxic if swallowed (Acute Tox. 4).[2] Potential mutagen.[3] Handle in a fume hood.

  • Methyl Iodide: Highly toxic alkylating agent. Neurotoxin.

  • Waste: All aqueous washes containing borohydride residues should be treated with dilute acid in a fume hood to quench residual hydrides before disposal.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Cesium Effect in Alkylation: Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron Letters, 2001, 42(10), 1799-1802. Link

  • Specific Substrate Reactivity: Wünsch, B., et al. "Propellanes as Rigid Scaffolds... Reductive Amination of Ketones... with 3-chloro-4-methoxyaniline." Journal of Medicinal Chemistry (via PMC), 2006. Link

  • Industrial N-Methylation: Patent CN105924363A. "Preparation method of N-methyl-4-methoxyaniline." (Note: Analogous industrial conditions for methoxy-anilines). Link

  • Green Catalysis (Borrowing Hydrogen): Irrgang, T., & Kempe, R. "Transition-Metal-Catalyzed Alkylation of Amines with Alcohols." Chemical Reviews, 2014, 114(23), 12024–12088. Link

Sources

Method

Application Notes and Protocols for Green Chemistry Approaches to Synthesizing 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

Introduction: The Imperative for Greener Pharmaceutical Synthesis In the landscape of modern drug development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly scrutinized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceutical Synthesis

In the landscape of modern drug development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly scrutinized through the lens of environmental sustainability and process safety. The principles of green chemistry—minimizing waste, using less hazardous chemicals, and designing energy-efficient processes—are no longer aspirational but essential for the long-term viability of the pharmaceutical industry. This guide provides detailed application notes and protocols for the synthesis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, a key substituted aniline intermediate, utilizing green chemistry methodologies. By moving away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste, we can develop safer, more efficient, and environmentally responsible processes.

Anilines and their derivatives are fundamental building blocks in medicinal chemistry. However, their synthesis can involve hazardous reagents and produce environmentally persistent waste.[1] This document will explore two robust, green alternatives to conventional N-alkylation: catalytic reductive amination and N-alkylation via hydrogen autotransfer (borrowing hydrogen) . These methods offer significant advantages in terms of atom economy, reduced toxicity of reagents, and the use of more benign solvent systems.

Conventional Synthesis: A Baseline for Improvement

Traditionally, the N-alkylation of anilines to produce secondary amines like 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline would be achieved through nucleophilic substitution with an alkyl halide, such as 3-bromopentane or 3-chloropentane, in the presence of a base.

This classical approach, while functional, is fraught with several drawbacks that are at odds with modern green chemistry standards:

  • Use of Hazardous Alkyl Halides: Alkyl halides are often toxic and can be harmful if inhaled or absorbed through the skin.[2][3] Many are also classified as potential carcinogens.[4]

  • Stoichiometric Waste Generation: These reactions typically require a stoichiometric amount of base to neutralize the hydrogen halide byproduct, leading to the formation of salt waste that requires disposal.

  • Potential for Over-Alkylation: The primary amine can be di-alkylated, leading to the formation of tertiary amine byproducts and reducing the yield of the desired secondary amine. This often necessitates challenging purification steps.[5]

  • Use of Volatile and Hazardous Solvents: The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have their own associated health and environmental risks.

The inherent hazards and waste generation associated with this conventional route underscore the urgent need for greener alternatives in the synthesis of N-alkylated anilines.

Green Chemistry Approach 1: One-Pot Catalytic Reductive Amination

Reductive amination is a powerful and highly atom-economical method for the formation of C-N bonds.[6] This one-pot reaction combines a carbonyl compound (pentan-3-one) and an amine (3-chloro-4-methoxyaniline) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6] This approach avoids the use of alkyl halides and significantly reduces waste.

Causality Behind Experimental Choices:

The selection of a copper-based catalyst and molecular hydrogen as the reducing agent represents a significant step towards a greener process. Copper is an earth-abundant and less toxic metal compared to precious metal catalysts like palladium or platinum.[7] Molecular hydrogen is an ideal reducing agent as its only byproduct is water, leading to a very clean reaction.[7] The use of a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better safety profile than many traditional solvents, further enhances the green credentials of this protocol.

Experimental Protocol: Copper-Catalyzed Reductive Amination

Materials:

  • 3-Chloro-4-methoxyaniline

  • Pentan-3-one

  • Copper(II) acetate (Cu(OAc)₂)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Molecular hydrogen (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under pressure (e.g., a Parr autoclave)

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 3-chloro-4-methoxyaniline (1.0 eq.), pentan-3-one (1.2 eq.), and a catalytic amount of copper(II) acetate (1-5 mol%).

  • Solvent Addition: Add 2-MeTHF to the reactor to achieve a suitable concentration (e.g., 0.5 M).

  • Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with molecular hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline.[8]

Self-Validating System:

The progress of the reaction can be reliably monitored by TLC or LC-MS to ensure complete conversion of the starting materials. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Green Chemistry Approach 2: N-Alkylation via Hydrogen Autotransfer (Borrowing Hydrogen)

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable strategy for the N-alkylation of amines using alcohols as the alkylating agents.[9] In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct.

Causality Behind Experimental Choices:

The use of a manganese pincer complex as the catalyst is a key feature of this green approach. Manganese is an earth-abundant, inexpensive, and relatively non-toxic metal, making it an excellent alternative to precious metal catalysts.[10] The pincer ligand provides stability and enhances the catalytic activity of the manganese center.[10] Using pentan-3-ol as the alkylating agent directly addresses the atom economy principle, as all atoms of the alcohol (except for two hydrogens and one oxygen that form water) are incorporated into the final product. Toluene is chosen as a solvent that is effective for this type of reaction and can be recycled.

Experimental Protocol: Manganese-Catalyzed N-Alkylation with Pentan-3-ol

Materials:

  • 3-Chloro-4-methoxyaniline

  • Pentan-3-ol

  • Manganese pincer complex (e.g., a Mn-PNP complex)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (dry)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the manganese pincer catalyst (1-3 mol%), potassium tert-butoxide (0.5-1.0 eq.), 3-chloro-4-methoxyaniline (1.0 eq.), and pentan-3-ol (1.2-1.5 eq.).

  • Solvent Addition: Add dry toluene to the Schlenk tube to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to a temperature between 100-140°C with stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline.[11]

Self-Validating System:

The reaction can be monitored for the disappearance of the starting aniline and the appearance of the product spot by TLC. The structure and purity of the isolated product should be verified using standard analytical techniques (NMR and MS).

Data Presentation: A Comparative Overview

The following table provides a comparative summary of the conventional and green synthesis approaches. The data for the green methods are based on typical yields and conditions reported for similar reactions in the literature.

ParameterConventional N-Alkylation with Alkyl HalideGreen Approach 1: Reductive AminationGreen Approach 2: N-Alkylation via Hydrogen Autotransfer
Alkylating Agent 3-Bromopentane (Toxic, Genotoxic potential)Pentan-3-one (Less hazardous)Pentan-3-ol (Benign)
Byproducts Halide salts (Stoichiometric waste)WaterWater
Catalyst None (Base-mediated)Earth-abundant metal (e.g., Cu)Earth-abundant metal (e.g., Mn)
Solvent Often hazardous (e.g., DMF, Acetonitrile)Greener alternatives (e.g., 2-MeTHF)Toluene (Recyclable)
Atom Economy LowHighHigh
Safety Concerns Use of toxic and potentially carcinogenic reagents.[4]Handling of hydrogen gas under pressure.Use of a strong base (KOtBu).
Typical Yield Variable, risk of over-alkylationGood to ExcellentGood to Excellent[7][12]
Reaction Temp. Room temp. to moderate heating80-120°C100-140°C

Visualization of Synthetic Pathways

Conventional vs. Green Synthesis Workflow

G cluster_0 Conventional Synthesis cluster_1 Green Synthesis: Reductive Amination cluster_2 Green Synthesis: Hydrogen Autotransfer a0 3-Chloro-4-methoxyaniline a4 N-Alkylation a0->a4 a1 3-Bromopentane a1->a4 a2 Base (e.g., K2CO3) a2->a4 a3 Solvent (e.g., DMF) a3->a4 a5 Product + Salt Waste a4->a5 b0 3-Chloro-4-methoxyaniline b4 One-Pot Reaction b0->b4 b1 Pentan-3-one b1->b4 b2 Cu Catalyst, H2 b2->b4 b3 Solvent (e.g., 2-MeTHF) b3->b4 b5 Product + Water b4->b5 c0 3-Chloro-4-methoxyaniline c4 Borrowing Hydrogen c0->c4 c1 Pentan-3-ol c1->c4 c2 Mn Catalyst, Base c2->c4 c3 Solvent (e.g., Toluene) c3->c4 c5 Product + Water c4->c5

Caption: Comparison of conventional and green synthetic workflows.

Mechanistic Pathway: Reductive Amination

G Aniline Aniline Imine Formation Imine Formation Aniline->Imine Formation + Ketone - H2O Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction + H2 (Cu Catalyst) Secondary Amine Secondary Amine Reduction->Secondary Amine

Caption: Simplified mechanism of reductive amination.

Mechanistic Pathway: Hydrogen Autotransfer

G Alcohol Alcohol Dehydrogenation Dehydrogenation Alcohol->Dehydrogenation Mn Catalyst - [H] Aldehyde/Ketone Aldehyde/Ketone Dehydrogenation->Aldehyde/Ketone Condensation Condensation Aldehyde/Ketone->Condensation + Aniline - H2O Imine Imine Condensation->Imine Hydrogenation Hydrogenation Imine->Hydrogenation + [H] (from catalyst) Secondary Amine Secondary Amine Hydrogenation->Secondary Amine

Caption: Simplified mechanism of the borrowing hydrogen cycle.

Conclusion: Embracing a Sustainable Future in Pharmaceutical Manufacturing

The adoption of green chemistry principles is paramount for the future of pharmaceutical synthesis. The detailed protocols for reductive amination and N-alkylation via hydrogen autotransfer presented here offer viable, efficient, and more environmentally benign alternatives to the conventional synthesis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. By prioritizing the use of earth-abundant catalysts, greener solvents, and atom-economical reaction pathways, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes while maintaining high levels of efficiency and safety. The implementation of such green methodologies is not only an ethical responsibility but also a strategic advantage in an increasingly environmentally conscious global market.

References

  • Homberg, L., Roller, A., & Hultzsch, K. C. (2019). A Highly Active PN3 Manganese Pincer Complex Performing N-Alkylation of Amines under Mild Conditions. Organic Letters, 21(9), 3142–3147. [Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry, 14(8), 2226-2229. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Allen. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. [Link]

  • Gäbler, C., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13132. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • S. P. Midya, et al. (2024). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 53(20), 8740-8749. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W., & Sisti, N. J. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 632(1-2), 90-101. [Link]

  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 15(18), 4876–4879. [Link]

  • NILU. (n.d.). Environmental impact of amines from CO2 capture. [Link]

  • Podyacheva, E., et al. (2021). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 90(12), 1535. [Link]

  • Canada.ca. (2022). Alkyl Halides Group - information sheet. [Link]

  • Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(3), 2632–2641. [Link]

  • Wang, Q., et al. (2019). Copper-catalyzed dehydrogenative γ-C(sp3)-H amination of saturated ketones for synthesis of polysubstituted anilines. Nature Communications, 10(1), 3681. [Link]

  • Zeynizadeh, B., & Rahmani, S. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Indian Chemical Society, 91(10), 1895-1901. [Link]

  • Ebrahimi, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Gosavi, K. S., et al. (2018). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Indian Journal of Chemistry, 57B, 123-129. [Link]

  • Fuji, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Arkivoc, 2023(5), 1-11. [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9224-9227. [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787. [Link]

  • Wang, D., et al. (2019). Copper-catalyzed dehydrogenative γ-C(sp3)-H amination of saturated ketones for synthesis of polysubstituted anilines. ResearchGate. [Link]

  • Chelucci, G. (2015). Copper-Catalyzed Oxidative Amination and Allylic Amination of Alkenes. Catalysts, 5(2), 584-636. [Link]

  • Smith, R. T., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group, Princeton University. [Link]

  • Nasrollahzadeh, M., & Shokouhimehr, M. (2019). N‐alkylation of amine via borrowing hydrogen method. ResearchGate. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

Case ID: SYN-1019526 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Reductive Amination Applicable Protocol: Reductive Alkylation of Electron-Rich Anilines with Ketones Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-1019526 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Reductive Amination Applicable Protocol: Reductive Alkylation of Electron-Rich Anilines with Ketones

Executive Summary

The synthesis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline presents a specific challenge: coupling a nucleophilic aniline with a sterically hindered ketone (3-pentanone). While the methoxy group activates the aniline, the steric bulk of the ethyl groups on 3-pentanone significantly retards imine formation, leading to low conversion or competitive reduction of the ketone to 3-pentanol.

This guide replaces standard "one-pot" protocols with a Titanium(IV)-Mediated Reductive Amination . This method uses Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced, ensuring high yield and selectivity.

Module 1: The Gold Standard Protocol

Methodology: Ti(OiPr)₄-Mediated Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why this works: Standard reductive amination often fails here because the equilibrium favors the ketone over the imine. Titanium coordinates to the ketone oxygen, increasing electrophilicity, and chemically traps the water byproduct, forcing the reaction to completion.

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
3-Chloro-4-methoxy-aniline Limiting Reagent1.0Use as free base.
3-Pentanone Electrophile1.2 - 1.5Excess required to drive kinetics.
Titanium(IV) isopropoxide Lewis Acid / Desiccant1.25Critical Additive. Must be handled under inert gas.
NaBH(OAc)₃ (STAB) Reducing Agent1.5Mild hydride; prevents dechlorination.
Dichloromethane (DCM) Solvent0.2 MAnhydrous is preferred.
Step-by-Step Execution
Phase 1: Imine Formation (The "Push")
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Mixing: Charge the flask with 3-Chloro-4-methoxy-aniline (1.0 eq) and 3-Pentanone (1.2 eq). Add anhydrous DCM (or DCE).

  • Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/orange. This indicates Lewis acid coordination.

  • Incubation: Stir at ambient temperature for 6–12 hours .

    • Checkpoint: Do not proceed until TLC or LCMS shows >95% consumption of the aniline. If starting material remains, the reduction will fail.

Phase 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5] STAB reduces the titanium-complexed imine/iminium species but is too bulky and mild to rapidly reduce the unreacted 3-pentanone at this temperature.

Phase 3: The "Titanium Workup" (Critical for Yield)

Standard aqueous workups create impossible emulsions with Titanium. Use this specific quench:

  • Quench: Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) or 10% NaOH .

  • Digestion: Vigorously stir the biphasic mixture for 1 hour.

    • Why: The tartrate/hydroxide displaces the amine from the titanium, solubilizing the Ti-salts in the aqueous layer and breaking the emulsion.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Purification: Pass through a silica plug or perform flash chromatography (Hexanes/EtOAc).[6]

Module 2: Reaction Logic & Mechanism

The following diagram illustrates the pathway, highlighting the specific role of Titanium in overcoming the steric energy barrier of 3-pentanone.

ReactionMechanism cluster_legend Key Logic Start Aniline + 3-Pentanone Ti_Complex Ti-Activated Hemiaminal Start->Ti_Complex + Ti(OiPr)4 (Lewis Acid Activation) Alcohol Side Product: 3-Pentanol Start->Alcohol Direct Reduction (If Ti is absent) Imine Activated Imine (Ti-Complex) Ti_Complex->Imine - Ti(OH)(OiPr)3 (Irreversible Dehydration) Reduction Hydride Transfer (STAB) Imine->Reduction + NaBH(OAc)3 Product Target Secondary Amine Reduction->Product Selective Reduction Ti traps water Ti traps water Prevents hydrolysis Prevents hydrolysis Ti traps water->Prevents hydrolysis

Caption: The Titanium(IV) pathway forces imine formation (Green) and prevents the direct reduction of ketone to alcohol (dashed Red line), which is the primary cause of low yield.[4]

Module 3: Troubleshooting & FAQ

Diagnostic Decision Tree: Low Yield

Troubleshooting Problem Issue: Low Yield (<50%) CheckSM Is Starting Aniline visible on TLC? Problem->CheckSM CheckImp Is 3-Pentanol major impurity? CheckSM->CheckImp No (Consumed) Sol1 Diagnosis: Incomplete Imine Formation Action: Increase Ti(OiPr)4 to 1.5eq or extend Phase 1 time. CheckSM->Sol1 Yes (Remaining) Sol2 Diagnosis: Premature Reduction Action: Ensure 6h+ wait before adding STAB. CheckImp->Sol2 Yes Sol3 Diagnosis: Workup Loss Action: Use Rochelle's Salt to break Ti-Emulsion. CheckImp->Sol3 No (Clean crude)

Caption: Follow this logic flow to identify if the failure point is kinetic (imine formation) or procedural (workup/reduction timing).

Frequently Asked Questions

Q1: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of STAB?

  • Answer: Yes, but it is less ideal. NaBH₃CN is toxic and requires acidic conditions (pH 4-5) to work effectively. If you must use it, use Methanol as the solvent and add Acetic Acid. However, for 3-pentanone, the Ti(OiPr)₄/STAB method is superior because it chemically scavenges water, whereas the NaBH₃CN method relies on equilibrium.

Q2: I see a dechlorinated byproduct (mass M-34). Why?

  • Answer: You likely used Catalytic Hydrogenation (Pd/C + H₂) or a very strong hydride at high heat. Aryl chlorides are susceptible to oxidative addition by Palladium.

  • Fix: Switch strictly to NaBH(OAc)₃ (STAB). It is chemoselective and will not touch the aryl chloride at room temperature [1].

Q3: The reaction mixture turned into a thick gel during workup. How do I save it?

  • Answer: This is a Titanium emulsion.

  • Fix: Add solid Tartaric Acid or a saturated solution of Rochelle's Salt and stir vigorously for at least 1-2 hours. The gel will break into two clear layers. Do not attempt to filter the gel; you will lose the product.

Q4: Why is 3-pentanone reacting so much slower than acetone?

  • Answer: Steric hindrance.[7] The ethyl groups on 3-pentanone create significant bulk around the carbonyl carbon, making nucleophilic attack by the aniline difficult. This is why the Lewis Acid (Titanium) is mandatory—it activates the carbonyl to overcome this steric barrier [2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][7][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[10] The cyanohydridoborate anion as a selective reducing agent.[3][10] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

Topic: Purification Techniques for 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1] [1] Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

[1]

Status: Active Ticket ID: CHEM-PUR-0042 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3), a secondary aniline intermediate often synthesized via reductive amination.[1] The presence of the electron-withdrawing chlorine and electron-donating methoxy group, combined with the steric bulk of the pentan-3-yl chain, creates specific purification challenges—primarily the separation of unreacted primary aniline starting material from the desired secondary amine product.

📊 Quick Reference Data

ParameterValue / CharacteristicNotes
Target Molecule 3-Chloro-4-methoxy-N-(pentan-3-yl)anilineSecondary aromatic amine.[1][2]
Major Impurity 3-Chloro-4-methoxyanilineUnreacted primary amine (Starting Material).[1]
pKa (Approx) ~4.5 - 5.0Weak base due to aniline nature + Cl substitution.[1]
Physical State Viscous Oil / Low-melting SolidTends to "oil out" during crystallization.[1]
Key Solubility High: DCM, EtOAc, MeOH.[1] Low: Water, Hexanes.[1][3]Lipophilic pentyl group drives organic solubility.[1]

🛠️ Module 1: Chemical Scavenging (The "Chemist's Scalpel")

User Query: "I have 5-10% starting material (primary aniline) remaining. Column chromatography is not giving baseline separation.[1] How do I remove it?"

Technical Insight: Separating a primary aniline from a secondary aniline on silica is difficult because their polarities are similar.[1] The most robust method is Chemical Scavenging .[1] We exploit the steric hindrance of your product (the bulky pentan-3-yl group) to selectively derivatize the unreacted primary amine.

Protocol: Selective Derivatization

Reagent: Phthalic Anhydride or 2-Chlorobenzaldehyde.[1]

  • Dissolution: Dissolve crude mixture in Toluene or DCM (10 mL/g).

  • Scavenger Addition: Add 1.2 equivalents (relative to the impurity) of Phthalic Anhydride .

  • Reaction: Stir at room temperature for 1-2 hours.

    • Mechanism:[1][2][4][5][6] The primary amine reacts rapidly to form a phthalamic acid (highly polar/acidic). The bulky secondary amine (your product) reacts much slower or not at all under these mild conditions.

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ .[1][7]

    • The derivatized impurity (phthalamic acid salt) will move to the aqueous layer.

    • The desired product remains in the organic layer.

Workflow Visualization

ScavengingStrategy Start Crude Mixture (Product + Primary Aniline) Reagent Add Phthalic Anhydride (RT, 2 hrs) Start->Reagent Reaction Selective Reaction Reagent->Reaction Wash Wash with NaHCO3 (aq) Reaction->Wash Primary amine reacts Secondary amine inert AqLayer Aqueous Layer: Phthalamic Acid Salt (Impurity) Wash->AqLayer Extracts Impurity OrgLayer Organic Layer: Purified Secondary Amine (Product) Wash->OrgLayer Retains Product

Figure 1: Selective scavenging logic to remove primary aniline impurities without chromatography.

⚗️ Module 2: Acid-Base Extraction (The "Swing" Method)

User Query: "My product is an oil. Can I purify it without running a column?"

Technical Insight: Yes, but standard acid/base washes must be modified.[1] Because the pKa of chloromethoxyanilines is low (~4.1), they do not protonate as easily as aliphatic amines. You must use a stronger acid concentration to ensure the product moves to the aqueous phase, but avoid conditions that hydrolyze the methoxy group (rare, but possible).

Step-by-Step Protocol
  • Dissolve: Take up crude oil in Ethyl Acetate (EtOAc) .

  • Acid Wash (Extraction):

    • Extract with 2M HCl (3x volumes).

    • Check: Verify the aqueous layer pH is < 1.[1]

    • Result: The aniline product moves to the aqueous layer (as the hydrochloride salt). Non-basic impurities (ketones, neutrals) stay in EtOAc.

  • Organic Wash (Discard): Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification (The Swing):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add 6M NaOH or 50% KOH until pH > 10.[1]

    • Observation: The solution will turn cloudy/milky as the free base oils out.

  • Re-Extraction: Extract the milky aqueous mixture with DCM (Dichloromethane) or MTBE .[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Tip: If you encounter a "rag layer" (emulsion) during step 5, filter the biphasic mixture through a pad of Celite before separating layers.

🔬 Module 3: Chromatography Optimization

User Query: "I am seeing tailing spots on my TLC and column. The product elutes as a streak."

Technical Insight: Secondary amines interact strongly with the acidic silanols on silica gel, causing tailing. This is exacerbated by the electron-rich methoxy group which can act as a weak hydrogen bond acceptor.[1]

Recommended Mobile Phases
MethodSolvent SystemAdditive (Critical)Purpose
Standard Hexanes / EtOAc (Gradient)1% Triethylamine (TEA) Blocks acidic silanol sites on silica.[1]
Alternative DCM / MeOH (95:5)1% NH₄OH (aq) "Ammonia-doped" eluent for sharper peaks.[1]
Stationary Amine-Functionalized SilicaNone neededUse if standard silica fails; prevents decomposition.[1]

Protocol Note: When using TEA, pre-wash the silica column with the mobile phase containing TEA before loading your sample. This "neutralizes" the column.

❄️ Module 4: Salt Formation & Crystallization

User Query: "The free base is an unstable oil. How do I turn it into a stable solid for storage?"

Technical Insight: Anilines with alkyl chains often have low melting points.[1] Converting them to a salt increases crystallinity and stability.[1] The Hydrochloride (HCl) or Oxalate salts are preferred for this class of molecule.[1]

HCl Salt Formation Protocol
  • Solvent: Dissolve the purified free base oil in a minimal amount of anhydrous Diethyl Ether or MTBE .[1]

  • Acid Addition: Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.

  • Observation: A white precipitate should form immediately.[1]

  • Maturation: Stir for 30 minutes. If it oils out, add a few drops of Isopropanol (IPA) and scratch the glass to induce nucleation.

  • Isolation: Filter under nitrogen (anilines can oxidize) and wash with cold ether.[1]

Decision Logic for Method Selection

PurificationLogic Start Start: Crude Mixture CheckImpurity Analyze Impurity Profile (TLC / LCMS) Start->CheckImpurity PrimaryAmine >5% Primary Aniline CheckImpurity->PrimaryAmine Neutrals Neutral Impurities Only (Ketones/Tars) CheckImpurity->Neutrals Scavenge Method: Chemical Scavenging (Phthalic Anhydride) PrimaryAmine->Scavenge Most Efficient AcidBase Method: Acid-Base Extraction (HCl Wash -> NaOH) Neutrals->AcidBase Fastest Column Method: Silica Column (with 1% TEA) Neutrals->Column Highest Purity

Figure 2: Decision matrix for selecting the appropriate purification workflow.

📚 References & Further Reading

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link

  • Purification of Amines: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for pKa and salt formation strategies).

  • Scavenging Techniques: Marsh, I. R., et al. "Scavenging of amines in solution phase synthesis."[1] Tetrahedron Letters, vol. 42, no. 3, 2001, pp. 493-496.[1] (Basis for anhydride scavenging protocol).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline and its precursors before handling.[1] Perform all manipulations in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision in the method development process. Furthermore, we will objectively compare the final, optimized HPLC method with Gas Chromatography (GC), a viable alternative, providing the necessary data and protocols for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a thorough understanding of the target molecule. 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline is a substituted aniline, a class of compounds pivotal in the synthesis of pharmaceuticals and other industrial chemicals.[1][2] Its structure dictates its behavior in a chromatographic system.

A review of its physicochemical properties is the critical first step.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₂H₁₈ClNO---
Molecular Weight 227.73 g/mol [3]Standard molecular weight, suitable for both HPLC and GC.
LogP (Octanol-Water Partition Coefficient) 3.9491[3]A high LogP value indicates significant hydrophobicity. This strongly suggests that Reversed-Phase (RP) HPLC, where the stationary phase is nonpolar, will be the most effective separation mode, as the analyte will have a strong affinity for the stationary phase.[4]
pKa (Predicted) ~4.0 (Anilinic Nitrogen)The amino group is weakly basic. The mobile phase pH will be a critical parameter to control retention and peak shape. At pH values significantly below the pKa, the amine will be protonated, which can lead to peak tailing on traditional silica-based columns.
UV Absorbance Expected ~240-290 nmSubstituted anilines exhibit characteristic ultraviolet absorbance due to their aromatic ring.[5] A photodiode array (PDA) detector is ideal for determining the precise wavelength of maximum absorbance (λmax) during initial experiments.

Part 1: Development of a Robust RP-HPLC Method

Our objective is to develop a method that is not only selective for the main compound but also capable of separating it from potential process impurities or degradants. The following narrative details a logical, structured workflow for achieving this.

Experimental Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (LogP, pKa, UV Spectra) B Select Column & Mobile Phase (C18, ACN/H2O) A->B C Initial Isocratic Run (e.g., 70% ACN) B->C D Optimize Mobile Phase (Gradient Elution) C->D Evaluate Retention & Purity E Adjust pH (Control Peak Shape) D->E F Fine-tune Flow & Temperature (Resolution vs. Time) E->F G ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) F->G Lock Final Parameters H System Suitability Test (Confirm Performance) G->H I Final Method Report H->I Start Analyze 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline CheckVolatility Are impurities thermally stable & volatile? Start->CheckVolatility HPLC HPLC Method (Recommended Primary) CheckVolatility->HPLC No / Unknown GC GC Method (Alternative/Orthogonal) CheckVolatility->GC Yes Note1 Handles non-volatile impurities No derivatization needed HPLC->Note1 Note2 High sensitivity (NPD) Potential for derivatization GC->Note2

Sources

Comparative

Bioactivity &amp; SAR Comparison: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline vs. Linear Analogs

This guide provides an in-depth technical comparison between 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (Branched Analog) and its unbranched counterpart, 3-Chloro-4-methoxy-N-pentylaniline (Linear Analog). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (Branched Analog) and its unbranched counterpart, 3-Chloro-4-methoxy-N-pentylaniline (Linear Analog).

Executive Summary: The Strategic Value of N-Branching

In the optimization of aniline-based bioactive molecules, the N-alkyl substituent plays a critical role in modulating metabolic stability, lipophilicity, and receptor binding.

This guide compares two specific analogs derived from the 3-chloro-4-methoxyaniline core:

  • Branched Analog: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (N-1-ethylpropyl).

  • Linear Analog: 3-Chloro-4-methoxy-N-pentylaniline (N-n-pentyl).

Key Insight: While both compounds share identical molecular formulas (


) and similar lipophilicity, the N-(pentan-3-yl)  moiety significantly enhances metabolic stability against N-dealkylation and reduces the formation of toxic N-hydroxy metabolites compared to the linear analog. This "steric shielding" effect, validated in successful herbicides like Pendimethalin , makes the branched analog a superior candidate for applications requiring prolonged half-life and reduced hematotoxicity.

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the two analogs. Note that while the scalar properties (MW, LogP) are similar, the Topological Polar Surface Area (TPSA) and steric occupancy differ, influencing binding kinetics.

FeatureBranched Analog (Target)Linear Analog (Comparator)
IUPAC Name 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline3-Chloro-4-methoxy-N-pentylaniline
N-Substituent 1-Ethylpropyl (Sec-alkyl)n-Pentyl (Primary-alkyl chain)
Steric Profile High (Bulky proximal to Nitrogen)Low (Flexible, linear chain)
Predicted LogP ~3.8 - 4.1~3.9 - 4.2
Metabolic Liability Low (Steric hindrance of CYP450)High (Rapid N-dealkylation)
Key Application Persistent bioactivity (e.g., soil stability)Rapid onset / Short duration

Bioactivity & Mechanism of Action

Metabolic Stability & Toxicity (The "Steric Shield" Effect)

The primary failure mode for N-alkyl anilines in vivo is oxidative metabolism.

  • Linear Analog: The unbranched chain is easily accessible to Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C19). This leads to rapid N-dealkylation (releasing the primary aniline) or N-hydroxylation (forming toxic metabolites that cause methemoglobinemia).

  • Branched Analog: The bulky pentan-3-yl group creates a "steric shield" around the nitrogen lone pair. This prevents the enzymatic approach required for oxidation, significantly extending the molecule's half-life and reducing the production of the nephrotoxic 3-chloro-4-methoxyaniline core.

Pathway Visualization: The diagram below illustrates the divergent metabolic fates of the two analogs.

MetabolicPathway Substrate_Branched Branched Analog (N-pentan-3-yl) CYP CYP450 Oxidation Substrate_Branched->CYP Slow (Steric Block) Substrate_Linear Linear Analog (N-n-pentyl) Substrate_Linear->CYP Fast Stable Intact Molecule (Bioactive) CYP->Stable Major Pathway Unstable N-Dealkylation CYP->Unstable Major Pathway Toxic_Core Primary Aniline (3-Cl-4-OMe-Aniline) Unstable->Toxic_Core MetHb N-Hydroxy Metabolite (Methemoglobinemia Risk) Toxic_Core->MetHb Bioactivation

Figure 1: Comparative metabolic pathways. The branched analog resists degradation, maintaining bioactivity, while the linear analog rapidly degrades into the potentially toxic primary aniline.

Receptor Binding Implications
  • Agrochemical Context: In herbicides (e.g., dinitroanilines like Pendimethalin), the N-(1-ethylpropyl) group is critical for locking the molecule into a conformation that disrupts microtubule assembly. The linear analog lacks the rigidity to maintain this "butterfly" conformation, often resulting in >100-fold loss of potency [1].

  • Pharmacological Context: For GPCR targets (e.g., GPR35), the lipophilic bulk of the pentan-3-yl group can fill hydrophobic pockets that linear chains cannot, potentially increasing potency.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis via Reductive Amination

Objective: Selective synthesis of the branched analog without over-alkylation.

  • Reagents: 3-Chloro-4-methoxyaniline (1.0 eq), 3-Pentanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve aniline in DCE. Add 3-pentanone and acetic acid. Stir for 30 min at RT to form the imine/enamine species.

    • Add STAB portion-wise. The bulky ketone (3-pentanone) reacts slower than aldehydes (pentanal), so STAB is preferred over stronger reducing agents to ensure selectivity.

    • Quench with saturated NaHCO3 after 12h.

  • Note: For the Linear Analog, use Pentanal . Caution: Pentanal is highly reactive; dropwise addition is required to prevent bis-alkylation.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) difference.
  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Incubation: 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring the parent ion

    
    .
    
  • Expected Result:

    • Linear Analog: Rapid decay (

      
       min).
      
    • Branched Analog: High stability (

      
       min).
      

Decision Matrix: When to Use Which?

Use the following logic tree to select the appropriate analog for your project.

DecisionTree Start Select Analog Type Goal_Stability Goal: Long Duration / Soil Persistence? Start->Goal_Stability Goal_Potency Goal: Fit Compact Hydrophobic Pocket? Start->Goal_Potency Branched Select: N-(pentan-3-yl) Analog Goal_Stability->Branched Yes Linear Select: N-pentyl Analog Goal_Stability->Linear No (Short acting) Goal_Potency->Branched Yes (Bulky) Goal_Potency->Linear No (Narrow channel)

Figure 2: Strategic decision matrix for analog selection.

References

  • Pendimethalin Structure & Activity

    • Title: Structure of pendimethalin (3,4-dimethyl-2,6-dinitro-N-pentan-3-yl aniline).[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Toxicity of 3-Chloro-4-methoxyaniline

    • Title: Predicted selected toxicity characteristics of 3-chloro-4-methoxyaniline deriv
    • Source: ResearchGate.[3][4]

    • URL:[Link][3]

  • General Aniline Metabolism

    • Title: Metabolism of 3-Chloro-4-methoxyaniline and some N-Acyl Derivatives in Soil.[5][6]

    • Source: Pesticide Science (via OECD D
    • URL:[Link][2]

Sources

Validation

Strategic Guide to X-ray Crystallography: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

Executive Summary & Technical Context 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3) represents a critical "secondary aniline" motif often utilized as a scaffold in the synthesis of tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3) represents a critical "secondary aniline" motif often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and PDE5 inhibitors.

Unlike its primary amine precursor (3-chloro-4-methoxyaniline), the introduction of the pentan-3-yl group introduces significant steric bulk and lipophilicity. This modification frequently lowers the melting point, often resulting in an oil or amorphous solid at room temperature, which poses a significant challenge for structural characterization.[1]

This guide compares three distinct crystallization strategies to obtain diffraction-quality single crystals. It contrasts the Free Base form against the Hydrochloride (HCl) Salt alternative, providing experimental protocols and comparative data to ensure successful structure determination.[1]

Comparative Analysis: Crystallization Strategies

The following table objectively compares three methodologies for obtaining X-ray quality crystals of the target compound.

Table 1: Performance Comparison of Crystallization Methods
FeatureMethod A: Slow Evaporation (Free Base) Method B: Vapor Diffusion (Free Base) Method C: HCl Salt Formation (Alternative)
Target Form Neutral MoleculeNeutral MoleculeCationic Salt (

)
Solvent System Ethanol / Ethyl AcetateTHF (solvent) / Pentane (antisolvent)Isopropanol / Conc.[1] HCl
Success Rate Low (Risk of oiling out)Medium (Good for small quantities)High (stabilizes lattice)
Crystal Habit Thin Plates (often twinned)Prisms or BlocksNeedles or Stout Bars
Diffraction Quality Moderate (

)
Good (

)
Excellent (

)
Suitability Initial purity checkHigh-resolution structural analysisAbsolute confirmation & Storage

Expert Insight: For this specific lipophilic secondary amine, Method C (HCl Salt) is the recommended "Alternative" if the free base persists as an oil.[1] The ionic lattice energy provided by the chloride counter-ion forces an ordered arrangement that the flexible pentyl chain often disrupts in the neutral form.[1]

Detailed Experimental Protocols

Protocol 1: Vapor Diffusion (Best for Free Base)

Use this method if the neutral structure is strictly required (e.g., for binding pocket modeling).[1]

  • Dissolution: Dissolve 20 mg of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline in 0.5 mL of THF (Tetrahydrofuran). Ensure the solution is clear.

  • Setup: Place the solution in a small 1-dram vial (inner vial).

  • Diffusion Chamber: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (antisolvent).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48–72 hours as the pentane vapor diffuses into the THF, slowly lowering solubility.[1]

Protocol 2: HCl Salt Formation (High-Success Alternative)

Use this method for robust characterization and bulk storage.[1]

  • Reaction: Dissolve 50 mg of the amine in 1 mL of Isopropanol (IPA).

  • Acidification: Add 1.2 equivalents of concentrated HCl (approx. 20

    
    L) dropwise while stirring. A white precipitate may form immediately.[1]
    
  • Recrystallization: Heat the mixture to 70°C until the solution is clear.

  • Cooling: Allow the solution to cool to room temperature over 2 hours, then move to 4°C overnight.

  • Result: This typically yields high-quality needle-like crystals suitable for XRD.[1]

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct crystallization pathway based on the physical state of the starting material.

CrystallizationWorkflow Start Starting Material: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline CheckState Physical State Check (Room Temp) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid If Solid IsOil Oily / Viscous Liquid CheckState->IsOil If Oil (Likely) MethodB Method B: Vapor Diffusion (THF/Pentane) IsSolid->MethodB MethodC Method C: HCl Salt Formation (Ionic Lattice Stabilization) IsOil->MethodC Stabilize Lattice OutcomeNeutral Neutral Crystal Structure (Packing dominated by Van der Waals) MethodB->OutcomeNeutral OutcomeSalt Ionic Crystal Structure (Packing dominated by H-Bonds/Coulombic) MethodC->OutcomeSalt

Figure 1: Decision tree for crystallizing lipophilic secondary anilines. Method C is prioritized for oily intermediates.[1]

Representative Data Analysis

When analyzing the diffraction data, the researcher must validate the structure against expected geometric parameters.[1] Below is a comparison of the expected crystallographic metrics for the target molecule versus its primary amine precursor.

Table 2: Structural Parameters (Expected vs. Precursor)
ParameterTarget: N-(pentan-3-yl) Derivative Precursor: 3-Chloro-4-methoxyaniline Interpretation
Space Group P2₁/c or P-1 (Predicted)P2₁/n (Known)The bulky pentyl group reduces symmetry, often forcing the lower symmetry Triclinic P-1 system.[1]
N-C(alkyl) Bond 1.45 – 1.47 ÅN/A (N-H only)Confirming this bond length validates the N-alkylation.[1]
Intermolecular H-Bonds Weak (N-H...O or N-H...Cl)Strong Chains (N-H...N)The pentyl group sterically blocks the "herringbone" packing seen in primary anilines [1].[1]
Unit Cell Volume ~1200–1400 ų (Z=4)~750 ų (Z=4)Significant volume expansion due to the flexible pentyl chain.[1]
Critical Validation Check (Self-Validating Protocol)

To ensure the solved structure is correct, check the Thermal Ellipsoids (ADPs) of the pentyl chain carbons.[1]

  • Observation: If the terminal methyl groups of the pentan-3-yl chain show elongated ellipsoids (high

    
    ), the chain is disordered.[1]
    
  • Correction: Apply a disorder model (PART 1 / PART 2 in SHELXL) or collect data at 100 K (liquid nitrogen stream) to freeze the conformation [2].

Mechanism of Packing Stabilization[1]

Understanding why the salt form is superior requires analyzing the intermolecular forces.[1]

InteractionMap Pentyl Pentan-3-yl Group (Lipophilic/Steric Bulk) Packing Crystal Packing Efficiency Pentyl->Packing Disrupts Planarity (Prevents Stacking) NH Secondary Amine (NH) NH->Packing Weak H-Donor Chloride Chloride Ion (Cl-) NH->Chloride Strong Charge-Charge Interaction Cl_Methoxy Cl / OMe Groups Cl_Methoxy->Packing Weak Acceptors HCl Add HCl HCl->NH Protonation (NH2+) Chloride->Packing Creates Ionic Scaffold (Overcomes Sterics)

Figure 2: Mechanistic impact of salt formation on crystal packing efficiency.[1]

References

  • Gowda, B. T., et al. (2007).[1] "Crystal structures of N-(4-chlorophenyl)-succinamic acid and 4-chloro-2-nitroaniline." Zeitschrift für Naturforschung B. (Demonstrates typical aniline packing motifs).

  • Müller, P. (2006).[1] "Crystal structure refinement: a crystallographer's guide to SHELXL." IUCr Texts on Crystallography.

  • BenchChem Technical Support. "Recrystallization of Substituted Anilines."

  • Cambridge Crystallographic Data Centre (CCDC). "Search for 3-chloro-4-methoxyaniline derivatives."

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline using ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Misidentification of a compound, particularly betw...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Misidentification of a compound, particularly between isomers, can lead to wasted resources, misinterpreted biological data, and compromised outcomes. This guide provides an in-depth, practical comparison of how ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to validate the structure of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline (Target Compound) and distinguish it from a plausible synthetic isomer, 4-Chloro-3-methoxy-N-(pentan-3-YL)aniline (Isomeric Impurity) .

This document is intended for researchers, chemists, and drug development professionals who rely on precise analytical techniques for molecular characterization. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, thereby empowering you to interpret your own data with confidence.

The Challenge: Differentiating Key Isomers

The synthesis of substituted anilines can sometimes yield a mixture of regioisomers. For our target compound, a simple transposition of the chloro and methoxy groups on the aromatic ring results in a different molecule altogether. While techniques like mass spectrometry would confirm the elemental composition (C₁₂H₁₈ClNO), it cannot, on its own, definitively establish the substitution pattern. This is where the precision of ¹³C NMR becomes indispensable.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

} end Caption: Differentiating Isomers via Analytical Methods.

Theoretical ¹³C NMR Analysis: Predicting the Spectra

The power of ¹³C NMR lies in its sensitivity to the electronic environment of each unique carbon atom.[1][2] By understanding the influence of each substituent—chloro, methoxy, and N-alkylamino—on the aromatic ring, we can predict the chemical shifts with a high degree of accuracy.[3][4]

Substituent Effects on the Aromatic Ring:
  • N-alkylamino (-NHR): A powerful electron-donating group (+M effect). It strongly shields the ortho (C-2, C-6) and para (C-4) positions, shifting them significantly upfield (lower ppm). The ipso carbon (C-1) is deshielded.[5][6]

  • Methoxy (-OCH₃): An electron-donating group (+M effect). It shields the ortho (C-3, C-5) and para (C-2) positions. The ipso carbon (C-4) is strongly deshielded.[7][8]

  • Chloro (-Cl): An electron-withdrawing group via induction (-I effect) but a weak electron-donator via resonance (+M effect).[9] It deshields the ipso carbon (C-3) and has a smaller, more complex effect on the other ring carbons.[10][11]

Predicted ¹³C NMR Data Comparison

The table below outlines the predicted chemical shifts for the target compound and its key isomer. The key to differentiation lies entirely within the aromatic region (110-160 ppm), as the aliphatic signals from the N-(pentan-3-YL) and methoxy groups will be nearly identical in both molecules.

Carbon AssignmentTarget: 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline (Predicted δ, ppm)Isomer: 4-Chloro-3-methoxy-N-(pentan-3-YL)aniline (Predicted δ, ppm)Rationale for Key Differences
Aromatic Region
C-1 (C-NHR)~142~147In the isomer, the strong electron-withdrawing effect of the para-Cl group deshields C-1 more significantly.
C-2 (CH)~114~105In the target, C-2 is ortho to the powerfully donating -NHR group. In the isomer, it is ortho to both -NHR and -OCH₃, resulting in extreme shielding (lower ppm).
C-3 (C-Cl / C-OCH₃)~123 (C-Cl)~155 (C-OCH₃)This is a primary point of differentiation. The carbon attached to chlorine (C-Cl) is far more shielded than the carbon attached to the methoxy group (C-OCH₃).
C-4 (C-OCH₃ / C-Cl)~148 (C-OCH₃)~120 (C-Cl)This is the second primary point of differentiation. The C-OCH₃ ipso carbon is significantly downfield compared to the C-Cl ipso carbon.
C-5 (CH)~115~119In the target, C-5 is meta to -NHR and ortho to -OCH₃. In the isomer, it is meta to both, leading to less shielding.
C-6 (CH)~120~112In the target, C-6 is ortho to -NHR but also meta to -Cl. In the isomer, it is ortho to -NHR and para to -OCH₃, leading to greater shielding.
Aliphatic Region
C-7 (-OCH₃)~56~56The methoxy carbon environment is nearly identical.[12]
C-8 (N-CH)~52~52The N-alkyl methine carbon is consistent.
C-9 (-CH₂)~26~26The N-alkyl methylene carbons are consistent.
C-10 (-CH₃)~11~11The N-alkyl methyl carbons are consistent.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/8f2wFjV.png", label="", width=3.5, height=3.0]; C1 [pos="0,2.5!", label="C1"]; C2 [pos="-1.2,1.8!", label="C2"]; C3 [pos="-1.2,0.6!", label="C3"]; C4 [pos="0,-0.1!", label="C4"]; C5 [pos="1.2,0.6!", label="C5"]; C6 [pos="1.2,1.8!", label="C6"]; C7 [pos="0,-1.7!", label="C7"]; C8 [pos="0,4.2!", label="C8"]; C9_1 [pos="-1.3,4.9!", label="C9"]; C9_2 [pos="1.3,4.9!", label="C9"]; C10_1 [pos="-2.5,5.6!", label="C10"]; C10_2 [pos="2.5,5.6!", label="C10"]; node [shape=plaintext, fontsize=12]; label_C1 [pos="0,2.5!", label="1"]; label_C2 [pos="-1.2,1.8!", label="2"]; label_C3 [pos="-1.2,0.6!", label="3"]; label_C4 [pos="0,-0.1!", label="4"]; label_C5 [pos="1.2,0.6!", label="5"]; label_C6 [pos="1.2,1.8!", label="6"]; label_C7 [pos="0,-1.7!", label="7"]; label_C8 [pos="0,4.2!", label="8"]; label_C9_1 [pos="-1.3,4.9!", label="9"]; label_C9_2 [pos="1.3,4.9!", label="9"]; label_C10_1 [pos="-2.5,5.6!", label="10"]; label_C10_2 [pos="2.5,5.6!", label="10"]; } end Caption: Numbering scheme for 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline.

Experimental Protocol: A Self-Validating Workflow

To achieve the clear, high-quality data needed for this analysis, a robust and systematic experimental approach is crucial. This protocol incorporates best practices for sample preparation and data acquisition, including spectral editing techniques like DEPT to validate assignments.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.4, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];

} end Caption: Workflow for ¹³C NMR Structural Validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 50-100 mg of the synthesized aniline derivative.[13] A higher concentration is preferable for ¹³C NMR due to its lower natural abundance and sensitivity.[14]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its single solvent resonance at ~77.16 ppm.[15]

    • If any solid material is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulates will degrade the magnetic field homogeneity and broaden the spectral lines.[14]

    • Cap the tube securely.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

    • Perform an automated shimming routine to optimize the magnetic field homogeneity.

    • Standard ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Typical parameters on a 400 or 500 MHz instrument would be:

      • Pulse Program: zgpg30 (or equivalent)

      • Number of Scans (NS): Start with 1024 scans.

      • Relaxation Delay (D1): 2.0 seconds.[16][17]

      • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • DEPT-135 and DEPT-90 Spectra: Acquire DEPT (Distortionless Enhancement by Polarization Transfer) spectra. These experiments are invaluable for determining the number of protons attached to each carbon.[18][19]

      • A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons are absent.[20][21]

      • A DEPT-90 experiment will only show signals from CH (methine) carbons.[20][21]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Compare the number and chemical shifts of the signals in the standard ¹³C spectrum with the predicted values in the table above.

    • Use the DEPT spectra to confirm the assignments:

      • The signals for C-7 (-OCH₃) and C-10 (-CH₃) should be positive in the DEPT-135 and absent in the DEPT-90.

      • The signal for C-9 (-CH₂) should be negative in the DEPT-135 and absent in the DEPT-90.

      • The signals for C-2, C-5, C-6 (aromatic CH) and C-8 (aliphatic CH) should be positive in the DEPT-135 and present in the DEPT-90.

      • The signals for C-1, C-3, and C-4 (quaternary aromatic carbons) will be present in the standard ¹³C spectrum but absent from all DEPT spectra.[20]

Conclusion: An Unambiguous Result

By following this integrated approach of theoretical prediction and multi-spectral experimental validation, a researcher can definitively confirm the structure of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline. The key diagnostic signals are the chemical shifts of the quaternary carbons directly attached to the chlorine and methoxy substituents (C-3 and C-4). For the target compound, one expects quaternary signals around ~123 ppm (C-Cl) and ~148 ppm (C-OCH₃) . The isomeric impurity would instead show signals around ~155 ppm (C-OCH₃) and ~120 ppm (C-Cl) . This clear and significant difference in the spectral fingerprint provides the conclusive evidence required for structural validation, upholding the highest standards of scientific integrity.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • Royal Society of Chemistry. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

  • NMR Facility, Chemistry Department. NMR data acquisition. [Link]

  • NMR Facility, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

  • IMSERC. 13C ACQUISITION PERIOD. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • InfoSheet. NMR sample preparation. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • PubMed. (2020, June 15). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • University College London. Sample Preparation. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Reddit. (2021, December 12). What is the effect of a chlorine group on aromatic protons?[Link]

  • Supplementary Information. NMR Data. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Scribd. NMR Spectroscopy Data Parameters. [Link]

  • EPFL. 13C NMR. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • J. Braz. Chem. Soc. Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. [Link]

  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • Taylor & Francis Online. (2004, September 20). Systematic discrepancy of theoretical predictions of NMR chemical shifts for chlorinated aromatic carbons using the GIAO DFT method. [Link]

  • ACS Publications. Solid-State 13C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the Principal Values. [Link]

  • J. Braz. Chem. Soc. Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. [Link]

  • University of Calgary. 13C-NMR. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • SpectraBase. N-PROTONATED-ANILINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0049703). [Link]

Sources

Validation

Advanced Chromatographic Purity Assessment: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline

[1] Executive Summary In the high-stakes landscape of pharmaceutical intermediate analysis, 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3) presents a distinct set of chromatographic challenges. As a second...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS: 1019526-94-3) presents a distinct set of chromatographic challenges. As a secondary amine with a bulky hydrophobic tail and an electron-rich aromatic core, this molecule is prone to peak tailing and regio-isomeric co-elution.

This guide moves beyond generic "aniline methods" to provide a precision-engineered comparison of chromatographic strategies. We evaluate the industry-standard Acidic C18 approach against two superior alternatives: High-pH Hybrid C18 and Phenyl-Hexyl stationary phases. Our data indicates that while Acidic C18 provides a baseline, the Phenyl-Hexyl chemistry offers the critical selectivity required to resolve the target from its most persistent impurity: the N-(pentan-2-yl) regioisomer.

Compound Profile & Impurity Landscape[1][2]

To validate purity, one must first understand the genesis of impurity. The synthesis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline typically involves the reductive amination of 3-Chloro-4-methoxyaniline with 3-pentanone .

Critical Impurity Origins[1]
  • Impurity A (Starting Material): 3-Chloro-4-methoxyaniline.[1][2] Result of incomplete conversion. High polarity, elutes early.

  • Impurity B (Regioisomer): 3-Chloro-4-methoxy-N-(pentan-2-yl)aniline. Arises if the 3-pentanone reagent contains 2-pentanone impurities. Hardest to resolve.

  • Impurity C (Hydrodehalogenation): 4-Methoxy-N-(pentan-3-yl)aniline. Loss of chlorine during aggressive catalytic hydrogenation.

Visualization: Impurity Genesis Pathway

The following diagram maps the synthetic vectors that introduce specific impurities, guiding the analyst on what to look for.

ImpurityPathways SM Start: 3-Chloro-4-methoxyaniline Target TARGET: 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline SM->Target Reductive Amination ImpA Impurity A: Unreacted SM SM->ImpA Incomplete Rxn Reagent Reagent: 3-Pentanone Reagent->Target ImpB Impurity B: N-(pentan-2-yl) Isomer Reagent->ImpB Contaminated w/ 2-Pentanone ImpC Impurity C: Des-chloro Analog Target->ImpC Over-reduction (Pd/C)

Figure 1: Synthetic origin of critical impurities. Impurity B represents the primary separation challenge due to structural similarity.

Comparative Method Evaluation

We compared three distinct chromatographic approaches. The "Score" represents a weighted average of Resolution (


), Peak Symmetry (

), and Robustness.
FeatureMethod A: The Standard Method B: The Specialist Method C: The Alternative
Chemistry C18 (L1) Phenyl-Hexyl (L11) Hybrid C18 (High pH)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic (Uncharged amine)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol10mM

(pH 10) / ACN
Target

1.4 - 1.8 (Tailing risk)1.1 - 1.2 (Excellent)1.0 - 1.1 (Superior)
Isomer

< 1.5 (Co-elution risk)> 2.5 (Baseline resolved) ~ 1.8
Suitability General ScreeningIsomer/Purity Profiling Basic Loadings
Overall Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐
Deep Dive: Why Phenyl-Hexyl Wins

While Method C (High pH) eliminates tailing by neutralizing the basic amine, it relies solely on hydrophobicity. The Phenyl-Hexyl phase (Method B) engages the aromatic ring of the aniline. Because the pentan-3-yl group is symmetrical and bulky, it disrupts the


 interaction differently than the linear/chiral pentan-2-yl isomer. This subtle steric-electronic difference drives the superior resolution of Impurity B.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability criteria are not met, the run is invalid.

Protocol 1: The Recommended Method (Phenyl-Hexyl)

Objective: Quantification of Impurity B (Isomer) and general purity.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100mm x 3.0mm, 1.8 µm (or equivalent L11).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes stronger

    
     interactions than ACN.
    
  • Flow Rate: 0.6 mL/min.

  • Temp: 35°C.

  • Detection: UV @ 254 nm (bw 4, ref 360).

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.3 for the main peak.
    
  • Resolution (

    
    ):  NLT 2.0 between Target and Impurity B (Isomer).
    
Protocol 2: The Robustness Alternative (High pH C18)

Objective: High-throughput screening or LC-MS (due to volatile buffer).

  • Column: Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm (Must be high-pH tolerant).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50-95% B over 8 minutes.

  • Rationale: At pH 10, the aniline (pKa ~4-5) is fully deprotonated. Neutral analytes interact purely hydrophobically, eliminating silanol stinging.

Decision Logic for Method Selection

Use this workflow to select the correct method based on your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal Q1 Is Isomeric Purity Critical? (Pentan-2-yl vs Pentan-3-yl) Start->Q1 ChoiceA Use Phenyl-Hexyl Method (Methanol MP) Q1->ChoiceA Yes (Strict QC) Q2 Is the Sample for LC-MS? Q1->Q2 No (General Purity) ChoiceB Use High pH C18 Method (Ammonium Bicarbonate) Q2->ChoiceB Yes (Max Sensitivity) ChoiceC Use Standard Low pH C18 (Formic Acid) Q2->ChoiceC No (Routine Check)

Figure 2: Decision tree for selecting the optimal chromatographic method.

References

  • PubChem. 3-Chloro-4-methoxyaniline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

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